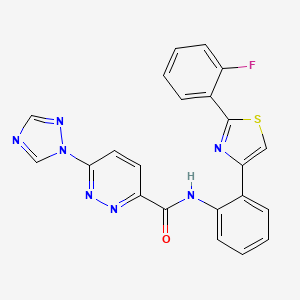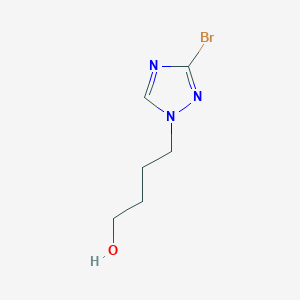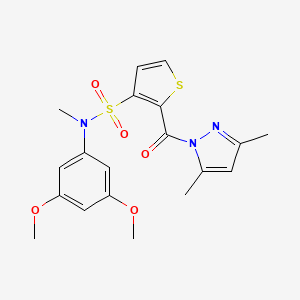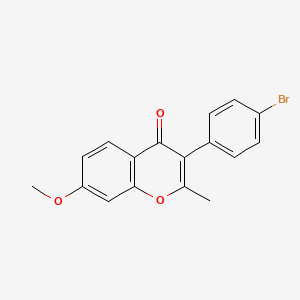
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A facile synthesis method for substituted 3-amino-1H-quinazoline-2,4-diones has been described, highlighting the synthetic versatility of quinazolinediones starting from fluorobenzoic acid. This method emphasizes the importance of such compounds in medicinal chemistry and their potential as intermediates for further chemical transformations (Tuan P Tran et al., 2005).
Biological Activities
- Research into novel bioactive 1,2,4-oxadiazole analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their synthesis and antitumor activity, sheds light on the therapeutic potential of oxadiazole-containing compounds. This underscores the relevance of such structures in developing new anticancer agents (Catalin V. Maftei et al., 2013).
- The synthesis and cytotoxic activity of fluorine-containing derivatives against cancer cell lines highlight the significant antiproliferative activity of fluorine-substituted compounds, suggesting their utility in cancer research (T. Khlebnikova et al., 2020).
- Investigations into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains reveal insights into the antibacterial potential of such compounds, particularly against drug-resistant bacterial strains (M. Malik et al., 2011).
Chemical Interactions and Mechanisms
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides a theoretical basis for understanding the photochemical reactions of quinone derivatives, which is crucial for designing light-responsive materials (Yang He et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "ethyl cyanoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform" ], "Reaction": [ "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-fluorobenzoic acid with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester by reacting the above product with ethyl acetoacetate and sodium ethoxide in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide in acetic anhydride and phosphorus oxychloride, followed by treatment with sodium bicarbonate and purification with chloroform" ] } | |
CAS-Nummer |
1207014-33-2 |
Molekularformel |
C24H17FN4O4 |
Molekulargewicht |
444.422 |
IUPAC-Name |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
InChI-Schlüssel |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)



![methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2537052.png)

![methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2537055.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)

![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)
